molecular formula C12H6Cl3NO2 B6392426 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid CAS No. 1262001-74-0

2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid

Cat. No.: B6392426
CAS No.: 1262001-74-0
M. Wt: 302.5 g/mol
InChI Key: KGWYRJOFPFMEGX-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid is a halogenated nicotinic acid derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a 3,4-dichlorophenyl substituent at the 5-position.

Properties

IUPAC Name

2-chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(15)16-5-7/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWYRJOFPFMEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688030
Record name 2-Chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-74-0
Record name 2-Chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the reaction of 3,4-dichlorobenzene with 2-chloronicotinic acid under specific conditions to introduce the desired substituents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various functionalized derivatives.

Scientific Research Applications

2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Properties Biological Implications
2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid C₁₄H₁₃ClNO₂ 3,5-dimethylphenyl at 5-position Enhanced lipophilicity due to methyl groups; improved membrane permeability Potential for CNS-targeted therapies due to increased blood-brain barrier penetration
5-(3-Chloro-4-fluorophenyl)nicotinic acid C₁₂H₈ClFNO₂ 3-Cl, 4-F on phenyl ring Balanced electronic effects (Cl: electron-withdrawing; F: electronegative) May exhibit selective receptor binding, useful in neurological or metabolic disorders
2-Chloro-5-(4-trifluoromethylphenyl)nicotinic acid C₁₃H₈ClF₃NO₂ 4-CF₃ on phenyl ring High lipophilicity and metabolic stability from CF₃ group Demonstrated γ-secretase inhibition with minimal off-target effects in Alzheimer’s research
5-(3-Chloro-4-methoxyphenyl)nicotinic acid C₁₃H₁₀ClNO₃ 3-Cl, 4-OCH₃ on phenyl ring Methoxy group improves solubility; chloro enhances target affinity Investigated for antimicrobial activity against resistant pathogens
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid C₁₄H₁₂ClNO₄ 2-Cl, 4-OCH₂CH₃; hydroxyl at 2-position Hydroxyl group introduces hydrogen-bonding capacity; ethoxy enhances lipophilicity Explored for anti-inflammatory and antimicrobial applications

Structural and Electronic Effects

  • This could enhance solubility in polar environments while maintaining affinity for hydrophobic binding pockets.
  • Lipophilicity : The dichlorophenyl group (logP ~2.8–3.2, estimated) increases lipophilicity relative to methyl or methoxy-substituted analogs (e.g., 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, logP ~2.5) , favoring passive diffusion across biological membranes.

Pharmacokinetic Considerations

  • Solubility : The compound’s solubility is expected to be lower than hydroxyl- or methoxy-containing analogs (e.g., 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid) but higher than trifluoromethyl derivatives .

Biological Activity

2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid is C₁₂H₆Cl₃NO₂, with a molecular weight of approximately 302.54 g/mol. The compound features a chloro group at the second position and a 3,4-dichlorophenyl group at the fifth position of the nicotinic acid framework. These structural elements contribute to its biological activity by potentially influencing interactions with various biological targets.

Anti-inflammatory Effects

Pyridinecarboxylic acids have been studied for their anti-inflammatory properties. The unique arrangement of chlorine substituents in 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid could influence its interaction with inflammatory pathways. However, dedicated research is needed to confirm these potential effects and elucidate the underlying mechanisms.

Anticancer Activity

Preliminary studies suggest that 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid may exhibit anticancer properties through the inhibition of specific enzymes or receptors associated with cell proliferation and survival. For example, the compound has been implicated in inhibiting DNA methyltransferases (DNMTs), which play a crucial role in cancer cell growth .

The mechanisms by which 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid exerts its biological effects are not fully understood but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors involved in inflammatory responses or cell signaling pathways.
  • DNA Methylation : Inhibition of DNMTs could lead to altered gene expression patterns associated with cancer progression .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various compounds against human cancer cell lines indicated that derivatives similar to 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid showed promising results. For instance, compounds tested against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) demonstrated significant cytotoxicity with IC50 values ranging from 7.3 µM to 10.7 µM .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of compounds related to 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid:

Compound NameActivity TypeIC50 Value (µM)Target Cell Line
EtoposideAnticancerNot ToxicVarious
CamptothecinAntitumor0.9 - 22.4MDA-MB-231, A549
2-Chloro-5-(3,4-dichlorophenyl)nicotinic acidPotential Anticancer~10.7MDA-MB-231

Future Directions for Research

Further research is essential to fully understand the biological activity of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid. Potential areas for investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity while minimizing toxicity.

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